molecular formula C12H19NO2 B1422231 2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine CAS No. 1247681-65-7

2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine

Cat. No.: B1422231
CAS No.: 1247681-65-7
M. Wt: 209.28 g/mol
InChI Key: OTFBILKLUKSVON-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine is an organic compound characterized by the presence of a methoxyphenyl group and a propan-2-yloxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and isopropyl alcohol.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-methoxybenzaldehyde and isopropyl alcohol in the presence of an acid catalyst.

    Amine Introduction: The intermediate is then reacted with ethanamine under basic conditions to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or secondary amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it could inhibit or activate certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)ethan-1-amine: Lacks the propan-2-yloxy group, which may result in different chemical and biological properties.

    2-(2-Hydroxyphenyl)-2-(propan-2-yloxy)ethan-1-amine: The methoxy group is replaced with a hydroxy group, potentially altering its reactivity and applications.

    2-(2-Methoxyphenyl)-2-(ethoxy)ethan-1-amine: The propan-2-yloxy group is replaced with an ethoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-propan-2-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)15-12(8-13)10-6-4-5-7-11(10)14-3/h4-7,9,12H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFBILKLUKSVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CN)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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